2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that was first discovered in 1992. It has been extensively studied for its potential use in treating various diseases, particularly multiple sclerosis (MS). FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the function of immune cells in the body.
Wirkmechanismus
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide works by binding to S1P receptors on immune cells, which prevents them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can attack the myelin sheath, which helps to prevent damage to nerve fibers.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has a number of biochemical and physiological effects on the body. It reduces the number of immune cells that can attack the myelin sheath, which helps to prevent damage to nerve fibers. It also reduces inflammation in the brain and spinal cord, which can help to reduce the severity of MS symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize and analyze. It is also relatively expensive compared to other compounds that are used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide. One area of interest is the potential use of 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new and more efficient synthesis methods for 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide. Finally, there is ongoing research into the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide in treating MS and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential use in treating various diseases, particularly MS. It has been shown to reduce the frequency and severity of relapses in patients with relapsing-remitting MS. 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide works by preventing immune cells from leaving the lymph nodes and entering the bloodstream, which reduces their ability to attack the myelin sheath that surrounds nerve fibers.
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-13(2)14-6-8-15(9-7-14)21-12-17(19)18-11-16-5-4-10-20-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJOAWDRGBEJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.